4-Bromo-2-(oxetan-3-yloxy)pyridine
Description
4-Bromo-2-(oxetan-3-yloxy)pyridine is a brominated pyridine derivative featuring an oxetane ring substituted at the 3-position via an ether linkage. Its molecular formula is C₈H₈BrNO₂, with a molecular weight of 230.06 g/mol. The compound is notable for its oxetane moiety, a strained four-membered oxygen-containing ring, which confers unique steric and electronic properties. This structure makes it valuable in medicinal chemistry and cross-coupling reactions, where the bromine atom serves as a reactive site for palladium-catalyzed couplings .
Properties
Molecular Formula |
C8H8BrNO2 |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
4-bromo-2-(oxetan-3-yloxy)pyridine |
InChI |
InChI=1S/C8H8BrNO2/c9-6-1-2-10-8(3-6)12-7-4-11-5-7/h1-3,7H,4-5H2 |
InChI Key |
KNJVQWDCBNMKIL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)OC2=NC=CC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(oxetan-3-yloxy)pyridine typically involves the reaction of 4-bromo-2-hydroxypyridine with oxetane in the presence of a suitable base. The reaction conditions often include the use of solvents such as dimethylformamide or tetrahydrofuran, and bases like potassium carbonate or sodium hydride. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 4-Bromo-2-(oxetan-3-yloxy)pyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(oxetan-3-yloxy)pyridine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen-substituted pyridine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides or other oxidized products.
Reduction: Formation of hydrogen-substituted pyridine derivatives.
Scientific Research Applications
4-Bromo-2-(oxetan-3-yloxy)pyridine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of novel ligands for catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development. It may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(oxetan-3-yloxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify biological macromolecules. The bromine atom can also participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Ring Size Variations
(a) 3-Bromo-4-(oxetan-2-yl)pyridine
- Structure : Bromine at position 3; oxetane at position 4 (2-yl linkage).
- Key Differences : The shifted positions of bromine and oxetane alter steric accessibility and electronic effects. The oxetane at C4 may impose greater steric hindrance compared to the C2-substituted oxetane in the target compound.
- Applications : Used in medicinal chemistry, though specific reactivity data are scarce .
(b) 3-Bromo-5-(tetrahydro-2H-pyran-4-yloxy)pyridine
Substituent Functional Group Variations
(a) 4-Bromo-2-(cyclopentyloxy)pyridine
- Structure : Cyclopentyloxy group at position 2.
- Cycloalkyl ethers are less electron-withdrawing than oxetanes, affecting the pyridine ring’s electronic profile .
(b) 4-Bromo-2-(trifluoromethoxy)pyridine
Methyl- and Amino-Substituted Analogs
(a) 2-Bromo-3-methylpyridine
- Structure : Methyl group at position 3.
- Key Differences : The methyl group increases lipophilicity (logP) and may stabilize the ring via hyperconjugation. However, it lacks the strained ether functionality, limiting applications in targeted drug design .
(b) 4-Bromo-3-methylpyridin-2-amine
- Structure : Methyl at position 3; amine at position 2.
- Key Differences : The amine group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. This contrasts with the oxetane’s role in modulating metabolic stability .
Biological Activity
4-Bromo-2-(oxetan-3-yloxy)pyridine is a heterocyclic compound characterized by a pyridine ring substituted with a bromine atom at the 4-position and an oxetane ring at the 2-position linked via an ether bond. This unique structure imparts distinctive chemical properties, making it a subject of interest in medicinal chemistry and materials science. The bromine substitution enhances reactivity, allowing for further chemical modifications that may lead to compounds with enhanced biological activity.
Mechanistic Insights
Research indicates that 4-Bromo-2-(oxetan-3-yloxy)pyridine may interact with various molecular targets, modulating their activity. Initial studies suggest potential applications in drug development, particularly in targeting pathways associated with cancer and other diseases. The compound's ability to bind selectively to specific proteins or enzymes is crucial for its therapeutic efficacy.
Anticancer Potential
A notable area of investigation is the compound's role as a potential anticancer agent. Similar compounds have been shown to inhibit pathways critical to cancer cell proliferation. For instance, compounds with structural similarities have demonstrated efficacy against various cancer types, including leukemia and solid tumors.
Case Study: Raf Inhibition
In a patent study involving compounds similar to 4-Bromo-2-(oxetan-3-yloxy)pyridine, it was found that these compounds could inhibit Raf kinase activity, which is implicated in several cancers such as acute myelogenous leukemia (AML) and melanoma . The study suggests that administering these compounds could provide therapeutic benefits in managing these malignancies.
Comparative Analysis of Similar Compounds
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 5-Chloro-2-(oxetan-3-yloxy)pyridine | Chlorine atom at the 5-position | Different halogen affecting reactivity |
| 5-Fluoro-2-(oxetan-3-yloxy)pyridine | Fluorine atom at the 5-position | Smaller size may influence binding affinity |
| 5-Iodo-2-(oxetan-3-yloxy)pyridine | Iodine atom at the 5-position | Larger size may enhance lipophilicity |
| 3-Bromo-4-(oxetan-3-yloxy)pyridine | Bromine atom at the 3-position | Variation in position affects reactivity |
This table highlights how structural variations can influence the biological activity of related compounds, suggesting that similar modifications might be explored for enhancing the efficacy of 4-Bromo-2-(oxetan-3-yloxy)pyridine.
Synthesis and Modifications
The synthesis of 4-Bromo-2-(oxetan-3-yloxy)pyridine typically involves straightforward chemical reactions that yield good yields. The synthesis pathway often includes:
- Formation of the Pyridine Ring : Utilizing standard methods for pyridine synthesis.
- Bromination : Introducing the bromine substituent via electrophilic aromatic substitution.
- Oxetane Formation : Employing cyclization reactions to incorporate the oxetane moiety.
These synthetic routes are essential for producing derivatives that may exhibit improved biological activities.
Research Findings and Future Directions
Ongoing research aims to elucidate the specific molecular pathways affected by 4-Bromo-2-(oxetan-3-yloxy)pyridine. Investigations into its pharmacodynamics and pharmacokinetics are crucial for understanding its therapeutic potential.
Key Research Areas
- Target Identification : Studies focusing on identifying specific proteins or pathways modulated by this compound.
- In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.
- Structure-Activity Relationship (SAR) : Exploring how modifications to the compound's structure affect its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
